Potent and Rapid JNK/p38 MAPK Activation: A Unique Dual-Function Profile Differentiating Anisomycin from Cycloheximide and Puromycin
Anisomycin is a potent, rapid activator of the stress-activated MAP kinases JNK and p38, a property that is not shared equally by other protein synthesis inhibitors. In contrast to puromycin, which does not activate these kinases, and cycloheximide and emetine, which are only 'weak activators of JNK,' anisomycin induces a strong and immediate activation of p38 MAPK and JNK [1]. This activation occurs at sub-inhibitory concentrations and is distinct from its effect on translation [2].
| Evidence Dimension | Kinase Activation (p38 MAPK and JNK) and Downstream Functional Response (GLUT1 translocation) |
|---|---|
| Target Compound Data | Strong, rapid activation of p38 MAPK and JNK; 5- to 10-fold more potent in stimulating acute glucose transport (30 min) than chronic transport (4 h) [1]. |
| Comparator Or Baseline | Puromycin: No kinase activation; stimulation of glucose transport not detectable until 90 min [1]. Cycloheximide/Emetine: Weak activators of JNK; show an intermediate response [1]. |
| Quantified Difference | Anisomycin's acute glucose transport stimulation is 5- to 10-fold greater than its chronic effect [1]. Puromycin's effect is delayed by >60 min compared to anisomycin's immediate effect [1]. |
| Conditions | 3T3-L1 adipocytes and Clone 9 cells; measured by [3H]-2-deoxyglucose uptake. Kinase activation assessed via immunoblotting and inhibitor studies (SB203580 for p38). |
Why This Matters
For researchers studying stress signaling, anisomycin is the required tool because it provides a robust, rapid, and well-characterized activation of JNK/p38 pathways that cannot be achieved with cycloheximide or puromycin, enabling precise temporal control of these pathways independent of translation inhibition.
- [1] Barros LF, et al. Evidence of two mechanisms for the activation of the glucose transporter GLUT1 by anisomycin: p38(MAP kinase) activation and protein synthesis inhibition in mammalian cells. *J Physiol*. 1997;504(Pt 3):517-525. View Source
- [2] Rosser EM, et al. Synthetic anisomycin analogues activating the JNK/SAPK1 and p38/SAPK2 pathways. *Org Biomol Chem*. 2004;2:142-149. View Source
